molecular formula C11H10N2 B3031939 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile CAS No. 88422-81-5

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile

Cat. No. B3031939
CAS RN: 88422-81-5
M. Wt: 170.21 g/mol
InChI Key: WXAPQORJZZXZJE-UHFFFAOYSA-N
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Description

“2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile” is a derivative of the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one . This compound is synthesized using the Castagnoli–Cushman reaction .


Synthesis Analysis

The synthesis of this compound involves a modified Strecker synthesis between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is determined by crystallography . The molecules of this compound interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .


Chemical Reactions Analysis

The reaction of 3,4-dihydroisoquinolin-1-yl-acetonitrile with DMFDMA affords the enaminonitrile . This enaminonitrile can then react with 2-aminobenzimidazole to yield 4-amino-3-(dihydroisoquinolin-1-yl)-benzo[4,5]imidazo[1,2-a]pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by various methods including NMR . The compound forms yellow prisms when obtained from a petroleum ether:ethyl acetate (30:1) mixture at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile derivatives has been explored in various studies. For instance, a synthesis method was developed for 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, demonstrating its reactivity with hydrazonoyl halides to form aryldiazenylpyrrolo[2,1-a]isoquinoline derivatives and arylhydrazonopyrrolo[2,1-a]isoquinoline-1-carbonitriles (Awad et al., 2001). Similarly, the reaction of 3,4-dihydroisoquinolin-1-yl-acetonitrile with various compounds afforded different functionalized products, indicating its potential in organic synthesis (Hassaneen et al., 2007).

Biological Activities

  • Compounds synthesized from 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile have shown biological activities. For example, certain derivatives displayed weak antimicrobial and antifungal activities, with notable effects against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova et al., 2015). Additionally, novel propanamides derived from this compound were evaluated for HIV-1 reverse transcriptase inhibitory activity, identifying some as significant inhibitors (Murugesan et al., 2010).

Synthesis of Novel Compounds

  • The versatility of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile in the synthesis of various novel compounds has been demonstrated. For instance, its use in the construction of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s under visible-light catalysis was reported, showcasing its role in advanced synthetic chemistry (Jiang et al., 2017).

Crystallographic and Structural Analysis

  • The compound also serves as a basis for crystallographic studies, aiding in the understanding of molecular structures and interactions. The structure determination of a derivative, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, provided insights into molecular interactions and crystal formation (Otero et al., 2017).

Antitumor Applications

  • In cancer research, derivatives of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile have been synthesized and evaluated for their ability to target specific phases of the cell cycle, particularly in leukemia cells. These studies contribute to the understanding of the compound's potential in antitumor therapies (Bermejo et al., 2002).

Mechanism of Action

The mechanism of action of this compound might be the disruption of the biological membrane systems of P. recalcitrans . This is suggested by the results of physiological and biochemical analysis, ultrastructural observation, and lipidomics analysis .

Future Directions

The future directions for this compound include further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . The established CoMFA and CoMSIA models with reasonable statistics in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .

properties

IUPAC Name

2-(3,4-dihydroisoquinolin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAPQORJZZXZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377913
Record name 2-(3,4-dihydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile

CAS RN

88422-81-5
Record name 3,4-Dihydro-1-isoquinolineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88422-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dihydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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